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3-amino-2-methylquinazolin-
4(3H)-one

Cat. No.: B158153

Compound Name:

An In-Depth Technical Guide to 3-amino-2-methylquinazolin-4(3H)-one (CAS: 1898-06-2): A
Privileged Synthon in Medicinal Chemistry

Introduction

The quinazolinone scaffold is recognized in medicinal chemistry as a "privileged structure," a
molecular framework that is capable of binding to multiple biological targets with high affinity.[1]
This versatility has established quinazolinone derivatives as a cornerstone in the development
of therapeutic agents across a spectrum of diseases. Within this important class of compounds,
3-amino-2-methylquinazolin-4(3H)-one (CAS No. 1898-06-2) emerges not typically as a final
active pharmaceutical ingredient, but as a pivotal synthetic intermediate, or synthon.

Its true value lies in its chemical architecture: a stable, readily synthesized core featuring a
strategically positioned and reactive primary amino group at the N-3 position. This functional
handle serves as a versatile anchor point for a vast array of chemical modifications, enabling
researchers to systematically generate large libraries of novel molecules. The exploration of
these derivatives has led to the discovery of potent antimicrobial, anticancer, and anti-
inflammatory agents.[2][3][4]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-
depth exploration of 3-amino-2-methylquinazolin-4(3H)-one. We will dissect its synthesis,
highlighting both traditional and modern green chemistry approaches, detail its
physicochemical and spectroscopic identity, and provide validated protocols for its use in
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derivatization. The focus will remain on the causality behind experimental choices, offering
insights into why this synthon is a powerful tool for professionals in drug discovery and
development.

Physicochemical and Spectroscopic Profile

A precise understanding of a synthon's physical and spectroscopic characteristics is
fundamental for its effective use. This data serves as the benchmark for confirming identity,
purity, and successful reaction outcomes during synthesis and derivatization.

Core Physicochemical Properties

The essential identification and property data for 3-amino-2-methylquinazolin-4(3H)-one are
summarized below. This information is critical for accurate molar calculations, reaction setup,
and safety assessments.

Property Value Source
CAS Number 1898-06-2 [5][6]
Molecular Formula CoHoN3O [5]
Molecular Weight 175.19 g/mol [51[6]
IUPAC Name 3-amino-2-methylquinazolin-4- 5]

one

Solid, typically white, gray, or
Appearance ypreaty o [71[8]
cream-colored

Melting Point 149-152 °C (lit.) or 224-226°C  [6][7]

IQOUPYQSZBDNAW-
InChl Key [6]
UHFFFAOYSA-N

Note on Melting Point: Literature values for the melting point show some variance, which may
be attributed to different crystalline forms or purity levels. The value of 224-226°C is reported in
a peer-reviewed synthesis study, while 149-152°C is cited by a commercial supplier.[6][7]
Researchers should establish their own baseline with a purified sample.
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Spectroscopic Signature

Spectroscopic analysis provides an unassailable fingerprint of the molecular structure. The
data below is compiled from characterization studies and is crucial for quality control.[7]

Wavenumber (cm~*)/Shift

Technique Assignment
(ppm)
57.91-7.90 (d, J = 9.58 Hz, ,
1H-NMR (500 MHz, DMSO-de) 2H) Aromatic Protons
0 7.30—7.27 (m, 2H) Aromatic Protons
0 6.50 (s, 2H) -NHz Protons (Amino Group)
0 2.07 (s, 3H) -CHs Protons (Methyl Group)
3C-NMR (125 MHz, DMSO-ds) 6 173.2 C=0 (Amide Carbonyl)

N-C=N (Guanidine-type
Carbon)

0 151.2

0 135.0, 132.3, 122.9, 117.0, _
Aromatic Carbons

116.8, 110.0

0 20.8 -CHs Carbon

IR (KBr) ~3461, 3194 N-H Stretching (Amino Group)
C=0 Stretching (Amide

~1672, 1660
Carbonyl)

~1620, 1596 C=N Stretching

The presence of the singlet at 6.50 ppm in the *H-NMR, corresponding to the two protons of
the amino group, and the strong carbonyl stretch around 1670 cm~?* in the IR spectrum are key
diagnostic markers for this molecule.

Synthesis Methodologies: A Tale of Two Pathways

The most prevalent and reliable synthesis of 3-amino-2-methylquinazolin-4(3H)-one is a two-
step process starting from inexpensive, commercially available anthranilic acid.[9] The logic of
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this pathway is sound: first, an acetyl group is introduced and cyclized to form a stable
benzoxazinone intermediate. This intermediate is then ring-opened and re-closed with
hydrazine, which selectively installs the required amino group at the N-3 position. We present
both the classical thermal method and a modern, green microwave-assisted alternative.

f Step 1: Benzoxazinone Formation

(Acetic Anhydride)
(Anthranilic Acid)

Thermal or
icrowave Heating

2-Methyl-4H-3,1-benzoxazin-4-one
(Intermediate)
\- J

Reflux in Ethanol

Step 2: Amin ation & Rearrangement

3-amino-2-methylquinazolin- 4(3H) one
( (Final Product) Hydrazine Hydrate

Click to download full resolution via product page

Caption: High-level synthetic workflow for 3-amino-2-methylquinazolin-4(3H)-one.

Protocol 1: Conventional Thermal Synthesis

This method relies on standard laboratory reflux equipment and is highly reproducible.

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)[7]
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e Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine anthranilic
acid (30 g, 220 mmol) and ethanol (30 mL).

» Reagent Addition: Slowly add acetic anhydride to the mixture. An excess is often used to
ensure complete reaction.[9]

» Reaction: Heat the mixture to reflux. The causality here is that the thermal energy drives the
acylation of the amine followed by intramolecular cyclization and dehydration to form the
benzoxazinone ring.

e Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the
starting material (anthranilic acid) is consumed.

o Workup: Cool the reaction mixture to room temperature, then pour it into ice-cold water to
precipitate the product. This minimizes the solubility of the product and reduces degradation.

[9]

« Purification: Filter the resulting solid, wash with cold water, and recrystallize from ethanol to
obtain pure 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 3-amino-2-methylquinazolin-4(3H)-one[7]

e Setup: In a 100 mL round-bottom flask, dissolve the dried intermediate from Step 1 (3 g,
18.63 mmol) in ethanol (10 mL).

o Reagent Addition: Cautiously add hydrazine hydrate (0.91 mL, 18.63 mmol) dropwise to the
solution while stirring. The stoichiometry is critical; an excess of hydrazine can lead to side
products.[9]

o Reaction: Heat the mixture to reflux for approximately 7 hours. The nucleophilic hydrazine
attacks the carbonyl of the benzoxazinone, leading to ring opening followed by an
intramolecular cyclization that expels water and forms the more stable quinazolinone ring.

» Monitoring: Again, monitor the disappearance of the intermediate by TLC.

« |solation: Cool the reaction mixture in an ice bath. The final product will precipitate out of the
ethanol solution.
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 Purification: Collect the gray or white solid by suction filtration, wash with a small amount of
cold ethanol, and air-dry. The product is often of high purity, but can be recrystallized from
ethanol if needed. A typical yield is around 98%.[7]

Protocol 2: Microwave-Assisted Green Synthesis

This modern approach significantly reduces reaction times and often improves yields by
leveraging the efficiency of microwave dielectric heating.[3]

Step 1: Microwave Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one[8]

e Setup: In a microwave-safe reaction tube, combine substituted anthranilic acid (3 mmol) and
acetic anhydride (5 mL).

» Reaction: Place the sealed tube in a microwave reactor and irradiate at 250 W for 17-22
minutes, maintaining a temperature of 120-150 °C. The microwave energy directly couples
with the polar reagents, leading to rapid, uniform heating that dramatically accelerates the
cyclization.

o Workup: After cooling, remove excess solvent under reduced pressure and pour the residue
into ice water to precipitate the product. Recrystallize from ethanol.

Step 2: Microwave Synthesis of 3-amino-2-methylquinazolin-4(3H)-one While the first step is
well-documented with microwave assistance, the second step is typically still performed under
conventional reflux as the reaction is clean and high-yielding. However, microwave conditions
could be optimized for even faster synthesis.

The 3-Amino Group: A Gateway to Chemical
Diversity

The synthetic utility of 3-amino-2-methylquinazolin-4(3H)-one is almost entirely due to the
nucleophilic primary amino group at the N-3 position. This group provides a reactive site for
forming new covalent bonds, allowing the quinazolinone core to be decorated with a wide
range of substituents. This is the fundamental principle behind its use in combinatorial
chemistry and drug discovery.
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The most common derivatization is the formation of an imine (or Schiff base) through
condensation with an aldehyde.[6] This reaction is experimentally simple, high-yielding, and
allows for the introduction of virtually any R-group carried by the aldehyde, making it a powerful
tool for probing structure-activity relationships (SAR).

Reactants
3-amino-2-methyl- Aldehydes Acid Chlorides Isocyanates
quinazolin-4(3H)-one (R-CHO) (R-COCI) (R-NCO)

Condensation Acylation Addition

Derivative Classes
\ \

/ \/
SChiﬁ. Bases Amides Ureas
[ (Imines) ] [ ] [ ]

Click to download full resolution via product page

Caption: Derivatization pathways from the 3-amino functional group.

General Protocol: Schiff Base Synthesis

This protocol serves as a self-validating template for creating a library of derivatives.

e Setup: Dissolve 3-amino-2-methylquinazolin-4(3H)-one (e.g., 0.50 g, 2.87 mmol) in a
suitable solvent like ethanol.[7]

» Reagent Addition: Add an equimolar amount (2.87 mmol) of the desired substituted
benzaldehyde derivative.

o Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze
the imine formation by protonating the aldehyde carbonyl, making it more electrophilic.

e Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC. The
disappearance of the starting materials and the appearance of a new, less polar spot
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indicates product formation.

« |solation: Cool the reaction mixture. The product often precipitates and can be collected by
filtration. If it remains in solution, the solvent can be removed under reduced pressure.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
(e.g., ethanol) or by column chromatography.[9]

Biological Significance of Derivatives

While the core synthon itself is not noted for significant biological activity, its derivatives have
been extensively investigated and have shown promise in several therapeutic areas. This
underscores its role as a "privileged" scaffold.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that Schiff base derivatives of 3-amino-2-
methylquinazolin-4(3H)-one possess significant antimicrobial properties.[2][7] By varying the
substituent on the aldehyde, researchers can modulate the lipophilicity and electronic
properties of the final molecule, tuning its ability to penetrate microbial cell walls and interact
with intracellular targets. For example, a derivative incorporating a thiophene ring was identified
as a potent antibacterial agent.[7] Other halogenated derivatives have also shown promise
against both bacteria and fungi.[3]

Anticancer Activity & Mechanism of Action

The quinazolinone scaffold is a well-established pharmacophore in oncology, with several
approved drugs (e.g., Gefitinib, Erlotinib) targeting protein kinases. Derivatives of 3-amino-2-
methylquinazolin-4(3H)-one have been explored as potential anticancer agents, showing
cytotoxicity against cell lines such as human breast adenocarcinoma (MCF-7) and ovarian
carcinoma (A2780).[4]

A key mechanism of action for many quinazolinone derivatives is the inhibition of tyrosine
kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial
for tumor angiogenesis (the formation of new blood vessels to supply the tumor).[4][10] By
blocking the ATP-binding site of these kinases, the derivatives inhibit downstream signaling
pathways responsible for cell proliferation and survival.
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Caption: Conceptual inhibition of the VEGFR-2 signaling pathway by a quinazolinone
derivative.

Additionally, certain substituted derivatives have been shown to act as DNA photo-disruptive
agents, meaning they can induce DNA damage upon irradiation with UV light, suggesting a
potential application in photodynamic therapy.[8][11]

Safety and Handling

As a chemical intermediate, proper handling of 3-amino-2-methylquinazolin-4(3H)-one is
essential in a research setting.
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Hazard Statement Code Description

Skin Irritation H315 Causes skin irritation

Eye Irritation H319 Causes serious eye irritation
Respiratory Irritation H335 May cause respiratory irritation

(Source: Aggregated GHS information from ECHA C&L Inventory)[5][6]
Recommended Handling Protocols:

e Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and
chemical safety goggles. When handling the powder outside of a fume hood, a dust mask
(e.g., N95) is required to prevent inhalation.[6]

e Engineering Controls: Use in a well-ventilated area or a chemical fume hood to minimize
exposure to dust.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

» Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust
generation, and place it in a designated chemical waste container.

Conclusion

3-amino-2-methylquinazolin-4(3H)-one (CAS: 1898-06-2) stands as a testament to the power
of a well-designed synthon in modern medicinal chemistry. Its value is not derived from its own
biological activity, but from its synthetic accessibility and the strategic placement of its N-3
amino group, which serves as a launchpad for chemical diversification. The straightforward and
robust protocols for its synthesis, coupled with the ease of its derivatization, empower
researchers to efficiently generate and screen novel chemical entities. The proven success of
its derivatives as potent anticancer and antimicrobial agents confirms the quinazolinone core
as a truly privileged scaffold. For any drug development professional, a thorough understanding
of this key building block is not just beneficial—it is foundational for innovation in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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